Methyl 3-methoxy-4-nitrobenzoate chemical properties
Methyl 3-methoxy-4-nitrobenzoate chemical properties
Introduction: Methyl 3-methoxy-4-nitrobenzoate (CAS No. 5081-37-8) is a substituted aromatic compound belonging to the class of nitrobenzoates.[1][2] As a functionalized nitroaromatic ester, it serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and materials science research. Its structure, featuring a methoxy (B1213986) group, a nitro group, and a methyl ester on a benzene (B151609) ring, allows for diverse chemical modifications. This guide provides a comprehensive overview of its chemical properties, synthesis, analysis, and safety considerations, tailored for researchers and professionals in drug development.
Core Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 5081-37-8 | [1][3][4][5] |
| Molecular Formula | C9H9NO5 | [1][3] |
| Molecular Weight | 211.17 g/mol | [1][3] |
| Appearance | Light yellow to yellow solid | [1] |
| Purity (Typical) | ≥98%; A specific batch reported at 99.48% by LCMS | [1][5] |
| IUPAC Name | methyl 3-methoxy-4-nitrobenzoate | [5] |
| InChI Key | PVVFEPFLFHDHHK-UHFFFAOYSA-N | [5] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of Methyl 3-methoxy-4-nitrobenzoate.
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Mass Spectrometry (MS): Electron ionization mass spectra are available for this compound, providing information on its molecular weight and fragmentation pattern. This data is compiled and accessible through the NIST WebBook.
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Infrared Spectroscopy (IR): Gas-phase IR spectral data is also available from the NIST WebBook. The spectrum would be expected to show characteristic absorption bands for the nitro group (NO₂), the ester carbonyl (C=O), and C-O stretching, as well as aromatic C-H and C=C vibrations.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra for this exact isomer are not in the provided results, ¹H and ¹³C NMR are standard methods for its structural confirmation.[6][7] Based on related structures, the ¹H NMR spectrum would be expected to show distinct signals for the two methoxy protons, the three aromatic protons, and the methyl ester protons.[8] Similarly, the ¹³C NMR would show unique resonances for each of the nine carbon atoms, with the carbonyl carbon appearing significantly downfield.[8][9]
Synthesis and Experimental Protocols
Methyl 3-methoxy-4-nitrobenzoate is typically synthesized via the electrophilic aromatic substitution of its precursor, Methyl 3-methoxybenzoate.[10] The process involves nitration using a mixture of concentrated nitric and sulfuric acids.
Experimental Protocol: Nitration of Methyl 3-methoxybenzoate
This protocol is a generalized procedure based on standard methods for the nitration of substituted methyl benzoates.[11][12][13][14]
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Preparation of Nitrating Mixture: In a separate flask, cautiously prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0 eq) to chilled (0 °C) concentrated sulfuric acid (1.0 eq). Keep this mixture in an ice bath until use.
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Reaction Setup: Dissolve Methyl 3-methoxybenzoate (1.0 eq) in concentrated sulfuric acid in a round-bottomed flask equipped with a magnetic stirrer. Cool the flask in an ice-water bath to maintain a temperature between 0-10 °C.[14]
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Nitration: Add the cold nitrating mixture dropwise to the stirred solution of the ester over approximately 30-60 minutes.[11][14] It is critical to maintain the reaction temperature below 15 °C to prevent the formation of dinitrated byproducts.[14]
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Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 15-30 minutes.[14] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Workup and Isolation: Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.[12][14] The crude Methyl 3-methoxy-4-nitrobenzoate will precipitate as a solid.
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Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acid. A subsequent wash with ice-cold methanol (B129727) or ethanol (B145695) can remove other impurities.[12][14] For higher purity, the product can be recrystallized from a minimal amount of hot methanol.[14][15]
Purity and Analytical Methods
Ensuring the purity and confirming the identity of the final compound is a critical step. A combination of chromatographic and spectroscopic techniques is typically employed.
Analytical Workflow
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High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method used to determine the purity of the compound and detect any trace impurities or byproducts from the synthesis.[7]
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Liquid Chromatography-Mass Spectrometry (LCMS): This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry to confirm the molecular weight of the main product and identify impurities.[1]
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final product, ensuring the correct regiochemistry of the nitration.[7]
Biological Context and Applications
While Methyl 3-methoxy-4-nitrobenzoate has no documented direct biological activity, its significance lies in its role as a versatile chemical building block for the synthesis of biologically active compounds. Nitrobenzoate derivatives have been investigated for a range of therapeutic applications.
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Scaffold for Drug Discovery: The nitro group can be readily reduced to an amine, a key functional group in many pharmaceuticals. The ester can be hydrolyzed to a carboxylic acid or converted to other functional groups. This multi-functionality makes it a valuable starting point for creating libraries of novel compounds for drug screening.
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Intermediate for Complex Syntheses: Related structures serve as key intermediates in the synthesis of targeted therapies. For example, methyl 3-hydroxy-4-methoxybenzoate is a precursor in a novel synthesis of Gefitinib, a potent inhibitor of the epidermal growth factor receptor (EGFR) used in cancer treatment.[16]
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Research in Medicinal Chemistry: The broader class of nitrobenzoates has been explored for various bioactivities, including antifungal properties and the inhibition of cancer cell migration.[17][18] The synthesis of derivatives from intermediates like Methyl 3-methoxy-4-nitrobenzoate is a common strategy in the search for new therapeutic agents.
Safety and Handling
Proper handling of Methyl 3-methoxy-4-nitrobenzoate is essential for laboratory safety. The following information is derived from safety data for the compound and related nitroaromatics.[4][5][19]
| Safety Aspect | Recommendation | Source(s) |
| GHS Classification | Warning (GHS07 Pictogram) | [5] |
| Hazard Statements | H302: Harmful if swallowed | [5] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and a lab coat. | [5][19] |
| Engineering Controls | Use only in a chemical fume hood to avoid inhalation of dust. | [19] |
| Handling | Avoid contact with skin and eyes. Wash hands thoroughly after handling. | [19] |
| Storage | Store in a tightly closed container in a dry, well-ventilated area at room temperature. | [5] |
| Incompatibilities | Avoid contact with strong oxidizing agents. | [19] |
| First Aid (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
| First Aid (Ingestion) | If swallowed, seek immediate medical attention. | [19] |
References
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- 11. web.mnstate.edu [web.mnstate.edu]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. webassign.net [webassign.net]
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- 15. youtube.com [youtube.com]
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- 18. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
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